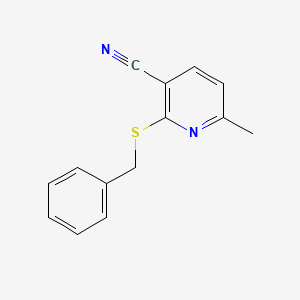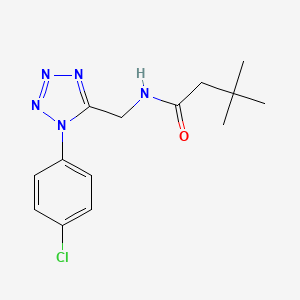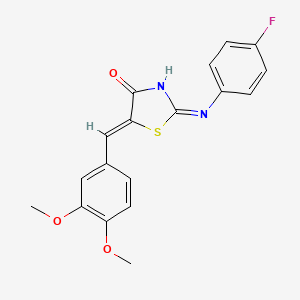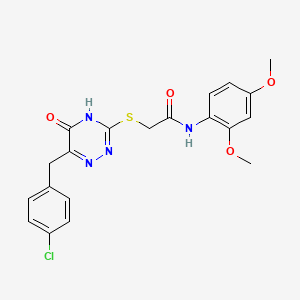
2-(allylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(allylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole, commonly known as ABZI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ABZI belongs to the class of imidazole compounds, which are widely used in medicinal chemistry for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
Research on imidazole derivatives, including those similar to 2-(allylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole, focuses on their synthesis and molecular structure analysis. Studies have synthesized various imidazole derivatives and analyzed their structures using spectral analytical data and X-ray diffraction. The molecular structure and crystal packing play a crucial role in determining the properties and potential applications of these compounds (Sharma et al., 2018).
Antimicrobial Properties
Imidazole derivatives have been extensively studied for their antimicrobial properties. These compounds, including those structurally similar to 2-(allylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole, have shown significant inhibitory activity against various pathogenic bacterial and fungal strains. This includes activity against Candida albicans and other microbes, making them potential candidates for developing new antimicrobial agents (Narwal et al., 2012), (Sharma et al., 2017).
Potential as COX-2 Inhibitors
Some imidazole derivatives have been designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors. These compounds, including variations of 2-(allylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole, have shown potential in in vivo anti-inflammatory activity, suggesting their use in treating inflammatory conditions (Navidpour et al., 2007).
Photophysical and Theoretical Studies
Imidazole derivatives have been the subject of photophysical and theoretical studies. These studies involve excited-state intramolecular proton transfer (ESIPT) molecules, which have applications in fluorescence and spectroscopy. The molecular structure, electronic properties, and fluorescence of these compounds are crucial for their potential use in chemical sensing and optical materials (Somasundaram et al., 2018).
Molecular Docking Studies
Molecular docking studies have been conducted on imidazole derivatives to understand their interaction with biological targets, such as enzymes and receptors. These studies provide insights into the potential therapeutic applications of these compounds, including their role as antimicrobial agents and enzyme inhibitors (Jayashree et al., 2019).
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-1-(3-chlorophenyl)-2-prop-2-enylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2S/c1-2-10-23-18-21-12-17(13-6-8-14(19)9-7-13)22(18)16-5-3-4-15(20)11-16/h2-9,11-12H,1,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFGHWBIQWKLQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2517859.png)

![N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide](/img/structure/B2517861.png)

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2517870.png)
![[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2517871.png)
![2-fluoro-4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2517874.png)



